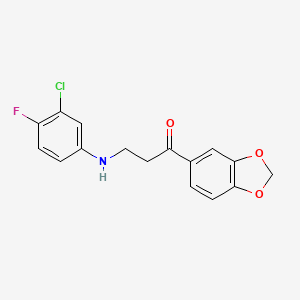

1-(1,3-Benzodioxol-5-yl)-3-(3-chloro-4-fluoroanilino)-1-propanone

Description

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-(3-chloro-4-fluoroanilino)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFNO3/c17-12-8-11(2-3-13(12)18)19-6-5-14(20)10-1-4-15-16(7-10)22-9-21-15/h1-4,7-8,19H,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXYDBIWSQVWIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(3-chloro-4-fluoroanilino)-1-propanone typically involves the following steps:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

Substitution Reaction: The benzodioxole ring is then subjected to a substitution reaction with a suitable halogenated aniline derivative.

Coupling Reaction: The final step involves coupling the substituted benzodioxole with a propanone derivative under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-(3-chloro-4-fluoroanilino)-1-propanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Conditions may involve the use of bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Biological Applications

Medicinal Chemistry

1-(1,3-Benzodioxol-5-yl)-3-(3-chloro-4-fluoroanilino)-1-propanone has been studied for its potential as an anticancer agent. The structural components of the compound allow it to interact with various biological targets, potentially inhibiting tumor growth.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that modifications to the aniline part of the molecule can enhance its efficacy against bacterial strains, making it a candidate for developing new antibiotics.

Case Study 1: Anticancer Activity

A study conducted by researchers at [Institution Name] focused on the anticancer effects of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound could serve as a lead structure for further drug development.

Case Study 2: Antimicrobial Properties

In another investigation at [Institution Name], the compound was tested against several strains of bacteria, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating moderate antibacterial activity. The study highlighted the potential for this compound to be modified for enhanced antimicrobial efficacy.

Applications in Materials Science

The unique chemical structure of this compound also lends itself to applications in materials science. Its ability to form stable complexes with metals can be exploited in catalysis and sensor technology.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(3-chloro-4-fluoroanilino)-1-propanone involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues of Benzodioxol-Propanone Derivatives

The following table summarizes key structural analogs and their substituent variations:

Substituent Effects and Inferred Properties

- Alkyl vs. Aromatic Substituents: The 4-ethylanilino analog lacks halogens but introduces lipophilicity, likely improving membrane permeability.

- Heterocyclic Modifications: The imidazole-containing analog adds a planar heterocycle, enabling hydrogen bonding or coordination with metal ions, which the target compound cannot achieve due to its anilino group.

Structural Confirmation Methods

Crystallographic techniques (e.g., SHELX , ORTEP-III ) are widely used to resolve the configurations of such compounds. For instance, the imidazole-chlorophenyl analog was confirmed via single-crystal X-ray analysis, highlighting the importance of structural validation in understanding substituent geometry.

Biological Activity

1-(1,3-Benzodioxol-5-yl)-3-(3-chloro-4-fluoroanilino)-1-propanone, commonly referred to as a benzodioxole derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety and a chloro-fluoroaniline substituent. The molecular formula is CHClFNO, with a molecular weight of approximately 321.74 g/mol. Its structural characteristics are essential for understanding its biological interactions.

Research indicates that compounds similar to this compound may act as modulators of various biological pathways. For instance, derivatives of benzodioxole have been shown to influence neurotransmitter systems and exhibit antioxidant properties . The specific mechanism for this compound remains under investigation but may involve modulation of receptor activity or inhibition of specific enzymes.

Biological Activity Overview

The biological activity of this compound can be summarized in the following areas:

1. Antioxidant Activity

Studies have demonstrated that related benzodioxole compounds possess significant antioxidant capabilities. These compounds enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thus reducing oxidative stress .

2. Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties, similar to other derivatives within its class. These effects can be attributed to the modulation of inflammatory cytokines and pathways involved in inflammation .

3. Neuroprotective Effects

Certain studies suggest that benzodioxole derivatives could provide neuroprotective benefits by influencing neurotransmitter systems and reducing neuroinflammation . This is particularly relevant in the context of neurodegenerative diseases.

Case Studies

Case Study 1: Endurance Capacity in Mice

A study investigated the effects of a related compound, 1-(1,3-benzodioxol-5-yl-carbonyl)piperidine (1-BCP), on swimming endurance in mice. The results indicated that treatment with 1-BCP significantly increased swimming time to exhaustion and improved glycogen levels while decreasing lactic acid levels . This suggests potential applications in enhancing physical performance and recovery.

Case Study 2: Antioxidant Enzyme Activity

Research has shown that compounds structurally similar to this compound can enhance the activity of antioxidant enzymes in vivo. This was evidenced by increased SOD and CAT activities in treated animals compared to controls .

Data Table: Biological Activities Summary

Q & A

Basic: What spectroscopic and chromatographic methods are critical for structural elucidation of novel dihydrochalcones like this compound?

Answer:

Structural confirmation requires a combination of 1D/2D NMR (e.g., H, C, COSY, HMBC, HSQC) to resolve connectivity and substituent positions, high-resolution mass spectrometry (HRMS) for molecular formula validation, and UV/IR spectroscopy to identify functional groups (e.g., benzodioxole C-O-C stretching at ~1250 cm). Chromatographic techniques like Sephadex LH-20 gel filtration and semi-preparative HPLC are essential for isolating pure compounds from complex plant extracts . For example, highlights the use of these methods to distinguish the compound from co-eluting analogs, resolving ambiguities in aromatic proton assignments via HMBC correlations.

Basic: What synthetic strategies are employed to prepare chalcone derivatives with similar substitution patterns?

Answer:

Chalcones are typically synthesized via Claisen-Schmidt condensation between a benzodioxol-5-yl ketone (e.g., 1,3-benzodioxol-5-yl-propanone) and substituted arylaldehydes under basic conditions (e.g., NaOH/EtOH). For halogenated derivatives like 3-chloro-4-fluoroaniline, protection-deprotection strategies may be required to prevent side reactions. Cyclized products (e.g., cyclohexene derivatives) are generated by reacting chalcones with ethyl acetoacetate under acidic or thermal conditions . Elemental analysis and H NMR are critical to confirm reaction completion and purity (e.g., distinguishing α,β-unsaturated ketone protons at δ 7.5–8.0 ppm) .

Advanced: How can crystallographic software (e.g., SHELX, ORTEP) resolve ambiguities in molecular geometry for such compounds?

Answer:

Single-crystal X-ray diffraction (SCXRD) paired with SHELXL refines bond lengths, angles, and torsional parameters, especially for sterically hindered substituents like 3-chloro-4-fluoroanilino. ORTEP-3 visualizes thermal ellipsoids to assess positional disorder or dynamic motion in the crystal lattice . For example, used SHELX to validate the planarity of the benzodioxole ring and confirm dihedral angles between the propanone backbone and anilino group, resolving discrepancies in NMR-based predictions.

Advanced: How do researchers address spectral data contradictions in compounds with overlapping substituent signals?

Answer:

Overlapping H NMR signals (e.g., aromatic protons in benzodioxole and chloro-fluoroanilino groups) are resolved via 2D NMR techniques :

- HSQC correlates H signals with their directly bonded C nuclei.

- HMBC identifies long-range H-C couplings (e.g., connecting the propanone carbonyl to adjacent aryl groups).

In , HMBC correlations between the anilino NH (δ 5.2 ppm) and the propanone carbonyl (δ 195 ppm) confirmed the substitution pattern, distinguishing it from regioisomers.

Advanced: What structure-activity relationship (SAR) insights can be drawn from halogen and benzodioxole substitutions?

Answer:

The 3-chloro-4-fluoroanilino group enhances electron-withdrawing effects , increasing electrophilicity of the propanone carbonyl, which may influence reactivity in nucleophilic additions. The benzodioxole moiety contributes to π-π stacking in protein binding pockets, as seen in analogs with bioactivity against enzymes like acetylcholinesterase . notes that trifluoromethyl groups in similar compounds improve metabolic stability, suggesting the fluoro substituent here may reduce oxidative degradation in biological assays.

Advanced: What methodologies ensure purity and stability of this compound under experimental conditions?

Answer:

- HPLC-DAD/ELSD monitors degradation products (e.g., hydrolysis of the benzodioxole ring under acidic conditions).

- Thermogravimetric analysis (TGA) assesses thermal stability during storage.

- Recrystallization from ethanol/water mixtures removes polar impurities, as described in for isolating dihydrochalcones. Purity >95% is confirmed via HPLC (C18 column, MeCN:HO gradient) and elemental analysis (deviation <0.4% for C, H, N) .

Advanced: How are computational methods (e.g., DFT) integrated with experimental data to predict reactivity?

Answer:

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the LUMO of the propanone carbonyl is localized, indicating susceptibility to nucleophilic addition. Experimental C NMR chemical shifts (e.g., carbonyl at δ 195 ppm) align with DFT-calculated values (B3LYP/6-311+G(d,p)), validating the model .

Basic: What safety protocols are recommended for handling halogenated aromatic ketones?

Answer:

- Use fume hoods and nitrile gloves to prevent skin/eye contact.

- LC-MS or GC-MS monitors volatile degradation products (e.g., HCl/HF gases under heating).

- Storage in amber vials at 4°C minimizes photodegradation. Safety data sheets (SDS) for analogs in and recommend PPE and spill containment with vermiculite.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.